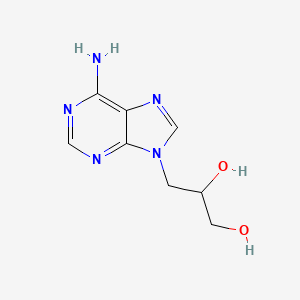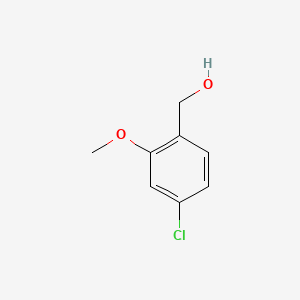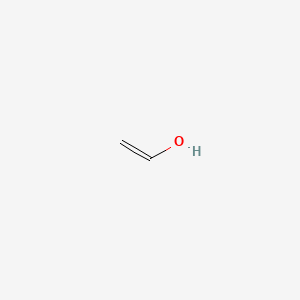
9-(2,3-Dihydroxypropyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,3-Dihydroxypropyl)adenine is an acyclic nucleoside analogue known for its antiviral properties. This compound has demonstrated significant antiviral activity by inhibiting S-adenosylhomocysteine hydrolase, making it a promising candidate for antiviral therapies . It has been used in the topical treatment of herpes labialis (HSV-1) in the former Czechoslovakia under the name Duvira® gel .
Métodos De Preparación
The synthesis of 9-(2,3-Dihydroxypropyl)adenine involves several methods, including enzymatic and chemical approaches. One notable method is the enzymatic regioselective monopalmitoylation using immobilized Candida antarctica B lipase in a 4:1 dimethylformamide/hexane mixture . Another approach involves the use of lipases from Geotrichum candidum, which are immobilized on chitosan beads and tested in the synthesis of ester prodrugs from this compound in dimethylformamide with various vinyl esters .
Análisis De Reacciones Químicas
9-(2,3-Dihydroxypropyl)adenine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: . Common reagents used in these reactions include dimethylformamide, hexane, and various vinyl estersMajor products formed from these reactions include ester prodrugs and monopalmitoylated derivatives
Aplicaciones Científicas De Investigación
9-(2,3-Dihydroxypropyl)adenine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives and prodrugs.
Biology: The compound’s antiviral properties make it valuable in studying viral replication and inhibition mechanisms.
Industry: The compound’s derivatives are explored for their improved bioavailability and pharmacological properties
Mecanismo De Acción
The antiviral activity of 9-(2,3-Dihydroxypropyl)adenine is primarily due to its inhibition of S-adenosylhomocysteine hydrolase . This enzyme plays a crucial role in the methylation cycle, and its inhibition leads to the accumulation of S-adenosylhomocysteine, which in turn inhibits viral replication . The compound also targets adenosine deaminase and thymidine kinase, further contributing to its antiviral effects .
Comparación Con Compuestos Similares
9-(2,3-Dihydroxypropyl)adenine is unique among acyclic nucleoside analogues due to its specific structure and antiviral properties. Similar compounds include:
Acyclovir: Another antiviral agent targeting herpes viruses.
Ganciclovir: Used for the treatment of cytomegalovirus infections.
Penciclovir: An antiviral agent with a similar mechanism of action. The uniqueness of this compound lies in its specific inhibition of S-adenosylhomocysteine hydrolase and its potential for modification to improve bioavailability.
Propiedades
Número CAS |
55904-02-4 |
|---|---|
Fórmula molecular |
C8H11N5O2 |
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
(2R)-3-(6-aminopurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m1/s1 |
Clave InChI |
GSLQFBVNOFBPRJ-RXMQYKEDSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C[C@H](CO)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-3-(3-methoxyphenyl)-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3426922.png)
![4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3426930.png)












